molecular formula C14H20N2O B1347706 N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 884497-60-3

N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B1347706
CAS No.: 884497-60-3
M. Wt: 232.32 g/mol
InChI Key: ULJXLBQGZILJIY-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)piperidine-4-carboxamide” is a compound with the molecular formula C14H20N2O . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. For example, FTIR, NMR, and HRMS analytical techniques were used for the identification of functional groups and confirmation of structure . The X-ray cocrystal structure of a related compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .

Scientific Research Applications

Synthesis and Inotropic Activity

A series of derivatives related to N-(4-methylbenzyl)piperidine-4-carboxamide were synthesized and evaluated for their inotropic activity, specifically by measuring stroke volume in isolated rabbit-heart preparations. These derivatives demonstrated promising activity, with some showing better performance than standard drugs like milrinone, highlighting their potential in cardiovascular research and therapeutic applications (Ji-Yong Liu et al., 2009).

HIV-1 Inhibition and CCR5 Antagonism

Piperidine-4-carboxamide derivatives, including structures similar to this compound, have been explored for their ability to inhibit HIV-1. Specifically, the incorporation of certain functional groups improved metabolic stability and resulted in potent inhibition of HIV-1 envelope-mediated membrane fusion. These compounds, like TAK-220, demonstrated strong CCR5 binding affinity, an essential trait for potential HIV-1 therapeutics (S. Imamura et al., 2006).

Anticonvulsant Activity

Analogues of this compound have been synthesized and examined for their anticonvulsant properties. Modifications to the structure showed varying degrees of activity in models of epilepsy, offering insights into the design of new therapeutic agents for seizure management (B. Ho et al., 2001).

Anti-angiogenic and DNA Cleavage Properties

Novel derivatives of this compound have been synthesized and studied for their anti-angiogenic properties and DNA cleavage abilities. Some of these compounds significantly blocked blood vessel formation and showed potential as anticancer agents due to their cytotoxic effects (Vinaya Kambappa et al., 2017).

Biochemical Analysis

Biochemical Properties

N-(4-methylbenzyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity. This interaction results in DNA damage, similar to the effects caused by fluoroquinolones .

Cellular Effects

This compound has been observed to exert various effects on different cell types. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been shown to activate the recA promoter, which is involved in the DNA damage response . This activation suggests that the compound influences cell signaling pathways related to DNA repair and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, the compound inhibits the enzyme’s ability to introduce negative supercoils into DNA . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. The compound’s mechanism of action is similar to that of fluoroquinolones, which also target DNA gyrase and cause DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability in various biochemical assays, maintaining its inhibitory effects on DNA gyrase over extended periods . Spontaneous resistance to the compound can emerge, which is associated with mutations in the gyrA and gyrB genes . These mutations reduce the compound’s efficacy, highlighting the importance of monitoring resistance development in long-term studies.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound’s efficacy varies with different dosages. At lower doses, the compound effectively inhibits DNA gyrase and exhibits bactericidal activity . At higher doses, toxic effects may be observed, including potential damage to host cells. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA replication and repair. The compound interacts with DNA gyrase, an enzyme essential for maintaining DNA supercoiling . By inhibiting DNA gyrase, the compound disrupts the normal metabolic flux of DNA replication and transcription, leading to the accumulation of DNA damage. This disruption can affect overall cellular metabolism and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit DNA gyrase suggests that it can effectively penetrate bacterial cells and reach its target enzyme

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target enzyme, DNA gyrase. The compound’s inhibitory effects on DNA gyrase suggest that it localizes to the bacterial nucleoid, where DNA replication and transcription occur . This localization is crucial for the compound’s activity, as it allows for direct interaction with the enzyme and subsequent inhibition of its function.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJXLBQGZILJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358274
Record name N-(4-methylbenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-60-3
Record name N-(4-methylbenzyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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